molecular formula C22H27ClFN3O2S B2586380 N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215464-28-0

N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2586380
CAS No.: 1215464-28-0
M. Wt: 451.99
InChI Key: JQESNVOXMBDDTC-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazol core substituted with methoxy and methyl groups, a fluorine atom on the benzamide ring, and a diethylaminoethyl side chain. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical or agrochemical applications. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous benzamide derivatives .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2S.ClH/c1-5-25(6-2)13-14-26(21(27)16-9-7-8-10-17(16)23)22-24-19-18(28-4)12-11-15(3)20(19)29-22;/h7-12H,5-6,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQESNVOXMBDDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The compound’s benzo[d]thiazol moiety is a critical structural element shared with N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), which also incorporates a thiazole ring linked to a benzamide. Key differences include:

  • Substituent Diversity : The target compound has a 4-methoxy-7-methylbenzo[d]thiazol group, whereas ’s derivative features a 5-chlorothiazol ring. Fluorine substitution occurs at the benzamide’s ortho-position in the target, compared to 2,4-difluoro substitution in ’s compound.

Table 1: Structural Comparison

Compound Name Core Structure Substituents Molecular Weight* Key Functional Groups
Target Compound Benzo[d]thiazol-benzamide 4-methoxy-7-methylbenzo[d]thiazol, 2-fluoro, diethylaminoethyl side chain ~500–550 g/mol Amide, tertiary amine, ether
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole-benzamide 5-chlorothiazol, 2,4-difluorophenyl ~314.7 g/mol Amide, halogen (Cl, F)
Diflufenican () Benzamide-pyridine 2-(3-(Trifluoromethyl)phenoxy)pyridine ~394.3 g/mol Amide, trifluoromethyl, ether

*Estimated based on structural analogs due to lack of direct data.

Physicochemical Properties
  • Solubility : The hydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral benzamides like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide .
  • Stability : Fluorine substituents enhance metabolic stability and electron-withdrawing effects, as seen in both the target compound and ’s derivative .
  • Spectroscopic Characterization :
    • IR Spectroscopy : Amide C=O stretches (~1660–1680 cm⁻¹) and NH stretches (~3150–3400 cm⁻¹) are consistent across benzamide derivatives .
    • NMR : Aromatic proton environments in the target compound’s benzo[d]thiazol and benzamide rings would differ from ’s simpler thiazole system .

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